Bromobenzyl cyanide
Description
Historical Context and Significance of Bromobenzyl Cyanide Research
The initial interest in this compound stemmed from its potent physiological effects, which led to its development and use as a chemical warfare agent. However, subsequent research has expanded to explore its broader applications in organic synthesis.
This compound, also known by the military designation CA, was first synthesized and introduced as a lachrymatory agent, or tear gas, during World War I. wikipedia.orgusgovcloudapi.net Its development marked a significant advancement in chemical warfare due to its high potency and persistence in the field. wikipedia.org Early research focused on optimizing its synthesis, which typically involves the bromination of benzyl (B1604629) cyanide. chemicalbook.comprepchem.com The preparation process consists of three main steps: the chlorination of toluene (B28343) to form benzyl chloride, the conversion of benzyl chloride to benzyl cyanide, and finally, the bromination of benzyl cyanide to yield this compound. chemicalbook.comnih.gov This compound was noted for its ability to cause severe irritation to the eyes and mucous membranes, making it an effective, albeit controversial, tool on the battlefield. nih.govnoaa.gov
Following its use in warfare, the academic focus on this compound began to shift. Researchers started to investigate its potential as a building block in organic synthesis. The presence of both a bromine atom and a nitrile group provides two reactive sites, making it a versatile intermediate for creating more complex molecules. guidechem.com This has led to its use in the synthesis of various compounds, including pharmaceuticals, dyes, and perfumes. nih.gov For instance, it is a precursor in the synthesis of fungicides and has applications in the development of other agrochemicals. guidechem.comlookchem.com The compound and its derivatives are also utilized in the preparation of heterocyclic compounds and have been explored for their potential in creating anti-inflammatory drugs and serotonin (B10506) reuptake inhibitors. guidechem.com
Isomeric Forms and Their Implications in Research
This compound exists in three isomeric forms, where the bromine atom is positioned at different locations on the benzene (B151609) ring: ortho (2-), meta (3-), and para (4-). These structural differences result in varying physical and chemical properties, which in turn influence their specific applications in research. nih.govnoaa.gov
A mixture of these isomers appears as a chemical warfare tear gas agent. noaa.gov The different physical states of the isomers at room temperature are a key distinguishing feature. nih.govnoaa.gov
Table 1: Physical Properties of this compound Isomers
| Isomer | Physical State at Room Temperature | Melting Point |
| 2-Bromobenzyl Cyanide | Liquid | 1°C (34°F) |
| 3-Bromobenzyl Cyanide | Pale yellow crystalline solid | 25.4°C (77.7°F) |
| 4-Bromobenzyl Cyanide | Solid | 47-49°C (117-120°F) |
2-Bromobenzyl cyanide, also known as (2-bromophenyl)acetonitrile, is a liquid at room temperature. noaa.govguidechem.com Its synthesis can be achieved through the nucleophilic substitution of 2-bromobenzyl chloride with sodium cyanide. guidechem.com In research, this isomer is a valuable intermediate for synthesizing a range of organic compounds. guidechem.com It has been used in the preparation of 2-(2-bromophenyl)ethylamine and (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile. Furthermore, it serves as a precursor in the synthesis of antifungal agents. guidechem.com
3-Bromobenzyl cyanide, or (3-bromophenyl)acetonitrile, is a pale yellow crystalline solid. nih.govnoaa.gov This isomer is a key building block in pharmaceutical research and organic synthesis. chemimpex.com It has been utilized in the synthesis of novel 5-HT7 receptor ligands and other complex molecules. sigmaaldrich.com Its applications also extend to material science, where it is used in the production of specialty polymers to enhance properties like thermal stability. chemimpex.com In biochemical research, it is employed to study enzyme interactions and in the development of fluorescent probes. chemimpex.com
4-Bromobenzyl cyanide, or (4-bromophenyl)acetonitrile, is a solid at room temperature. nih.govnoaa.gov The synthesis of this isomer can be achieved by the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol. doubtnut.comaskfilo.comvedantu.com In the realm of scientific research, it is used as a fundamental starting material for various organic compounds. theclinivex.com It also serves as a chemical model for studying the human buccal absorption of pharmaceuticals. theclinivex.com
Current Research Landscape and Emerging Trends
In contemporary academic research, this compound and its isomers have transitioned from their historical applications to become valuable reagents and molecular building blocks in synthetic organic chemistry. The current research landscape is predominantly focused on leveraging their unique reactivity to construct complex molecules with potential applications in medicinal chemistry and materials science. Concurrently, emerging trends suggest a broadening of their utility into advanced functional materials and energy technologies.
Current Research Landscape
The academic utility of this compound is centered on its role as a versatile precursor in the synthesis of novel organic compounds. Its bifunctional nature, possessing both a reactive benzylic bromide and a nitrile group, allows for a variety of chemical transformations. This makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and other specialized chemical entities. chemimpex.com
A significant area of investigation involves the use of this compound derivatives in the synthesis of heterocyclic compounds, which are scaffolds for many biologically active molecules. chemimpex.comlongdom.org Researchers utilize these precursors to build complex molecular architectures aimed at treating a range of diseases. A prominent example is in the field of oncology, where isomers like 4-bromobenzyl cyanide are integral to creating potential anti-cancer agents. For instance, recent studies have detailed the design and synthesis of a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo chemimpex.comprepchem.comthieno[2,3-d]pyrimidines. rsc.org In this research, one particular compound demonstrated potent antiproliferative activity against human pharynx squamous cell carcinoma, acting as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication in cancer cells. rsc.org
Another key application within the current research landscape is in the development of diagnostic tools for medical imaging. A precursor derived from 4-bromobenzyl bromide was used in the synthesis of a carbon-11 (B1219553) labeled version of letrozole (B1683767) ([¹¹C-cyano]letrozole), a potent aromatase inhibitor. nih.gov This radiotracer was developed for use in Positron Emission Tomography (PET) to study the distribution and pharmacokinetics of the drug in the brain, showcasing the compound's role in advancing nuclear medicine. nih.gov
The following table summarizes selected recent research applications involving this compound and its closely related isomers, highlighting their role as synthetic building blocks.
| Research Area | Precursor/Derivative Used | Synthesized Product Class | Key Research Finding/Application | Reference |
|---|---|---|---|---|
| Anticancer Drug Discovery | 2-(4-bromobenzyl) precursors | Thieno[2,3-d]pyrimidines | Compound 7a identified as a potent dual topoisomerase I/II inhibitor with significant antiproliferative activity against FaDu cancer cells. | rsc.org |
| Medical Imaging (PET) | Precursor from 4-bromobenzyl bromide | Radiolabeled Aromatase Inhibitor ([¹¹C-cyano]letrozole) | Successful synthesis of a PET radiotracer to measure letrozole distribution and pharmacokinetics in the brain. | nih.gov |
| General Organic Synthesis | 3-Bromobenzyl cyanide | Diverse chemical derivatives | Serves as a key building block for complex molecules in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution. | chemimpex.com |
Emerging Trends
While the core of current research remains in organic synthesis, emerging trends indicate a diversification of applications for this compound and related structures, particularly in materials science. chemimpex.com There is growing interest in using these compounds as precursors for novel materials or as additives to modify the properties of specialty polymers, such as enhancing thermal stability or chemical resistance. chemimpex.com
This trend aligns with a broader movement in chemistry focused on the development of advanced functional materials from cyanide-containing building blocks. The strong bonding nature and directionality of the cyanide ligand are being exploited to create robust, extended networks like porous coordination polymers and other metal-cyanide frameworks with applications in molecular adsorption, separations, and energy storage. researchgate.net
Furthermore, innovative research on structurally analogous compounds points to new potential avenues for this compound. For example, 4-fluorobenzyl cyanide, a related molecule, has been specifically designed and utilized as a sterically-hindered solvent to improve the interfacial kinetics in lithium-ion batteries. rsc.org By engineering the solvent's molecular structure, researchers were able to tune the lithium-ion solvation chemistry, reducing the interfacial energy barrier and enhancing the battery's rate performance. rsc.org This application of a functionalized benzyl cyanide in advanced energy technology suggests a potential future research direction for this compound and its derivatives, moving beyond their traditional roles to address challenges in materials and energy science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFBOUSHUEAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID50871146 | |
| Record name | Bromo(phenyl)acetonitrile | |
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Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS] | |
| Record name | Bromobenzyl cyanide | |
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Boiling Point |
242 °C @ 760 MM HG | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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Solubility |
SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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Density |
1.539 @ 29 °C/4 °C | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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Vapor Density |
6.8 (AIR= 1) | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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Vapor Pressure |
0.00465 [mmHg], 0.012 MM HG @ 20 °C | |
| Record name | Bromobenzyl cyanide | |
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| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
5798-79-8 | |
| Record name | α-Bromobenzeneacetonitrile | |
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| Record name | alpha-Bromobenzyl cyanide | |
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| Record name | Bromo(phenyl)acetonitrile | |
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| Record name | Bromo(phenyl)acetonitrile | |
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| Record name | BROMOBENZYL CYANIDE | |
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| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
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Melting Point |
77 °F, 29 °C | |
| Record name | Bromobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ALPHA-BROMOBENZYL CYANIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Bromobenzyl Cyanide
The most well-documented methods for producing this compound typically involve the bromination of a precursor, benzyl (B1604629) cyanide.
The direct bromination of benzyl cyanide at the alpha-carbon (the carbon adjacent to the benzene (B151609) ring and the cyanide group) is a primary and established method for synthesizing this compound. wikipedia.orgatamanchemicals.com This transformation targets the active methylene (B1212753) unit of benzyl cyanide. wikipedia.org A common industrial preparation involves a three-step process: the chlorination of toluene (B28343) to yield benzyl chloride, the conversion of benzyl chloride to benzyl cyanide via reaction with sodium cyanide, and finally, the bromination of benzyl cyanide. nih.govlookchem.comchemicalbook.comchemicalbook.com
Two principal variations of the final bromination step are frequently cited:
Direct Bromination with Bromine Vapor: This method involves heating benzyl cyanide and introducing bromine vapor, often in the presence of sunlight, which acts as an initiator. nih.govlookchem.comchemicalbook.comprepchem.com The reaction mixture is heated to around 120°C during the slow addition of bromine. prepchem.com
Radical Bromination with N-Bromosuccinimide (NBS): A widely used laboratory-scale method employs N-Bromosuccinimide (NBS) as the brominating agent in a solvent like carbon tetrachloride (CCl₄). chemicalbook.com The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (DBPO), and typically requires heating under reflux for several hours. chemicalbook.com
The following table summarizes and compares these established bromination approaches.
| Method | Reagents & Catalyst | Conditions | Yield | Source |
| Direct Bromination | Benzyl cyanide, Bromine (Br₂) | Heated to 120°C, Sunlight | Not specified | prepchem.com |
| Radical Bromination | Benzyl cyanide, N-Bromosuccinimide (NBS), Dibenzoyl peroxide (DBPO) | Reflux in CCl₄ for 5 hours | 83% |
This table is interactive. Click on the headers to sort the data.
Beyond the direct bromination of benzyl cyanide, other synthetic pathways exist. One alternative route starts with a pre-brominated precursor. For instance, 4-bromobenzyl cyanide can be synthesized via a nucleophilic substitution (Sₙ2) reaction between 4-bromobenzyl chloride and sodium cyanide (NaCN) in ethanol, which proceeds in quantitative yield.
Another distinct strategy involves a multi-step synthesis starting from 2-bromobenzyl alcohol. google.com This method protects the alcohol group, introduces the cyanide group via a reagent like zinc cyanide, and then proceeds to the final product. google.com While more complex, this route allows for the synthesis of specific isomers like 2-cyano-benzyl bromide. google.com
Mechanistic Studies of this compound Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing synthesis and minimizing side products.
The synthesis of this compound involves distinct mechanistic steps, primarily the cyanation of a benzyl halide followed by bromination.
Cyanation Mechanism: The conversion of benzyl chloride to benzyl cyanide with sodium or potassium cyanide is a nucleophilic substitution reaction. pearson.com This reaction proceeds predominantly through an Sₙ2 mechanism, where the cyanide ion directly attacks the benzylic carbon, displacing the chloride. pearson.comsciencemadness.org The Sₙ1 pathway, involving the formation of a stable benzylic carbocation, is a possible competing mechanism. sciencemadness.org However, the high yields of benzyl cyanide and the absence of significant side products under typical conditions suggest the Sₙ2 pathway is dominant. sciencemadness.org
Bromination Mechanism: The bromination of the benzylic carbon of benzyl cyanide using NBS and a radical initiator follows a free-radical chain mechanism. masterorganicchemistry.com
Initiation: Heat or light initiates the homolytic cleavage of the initiator (e.g., dibenzoyl peroxide) to form radicals, which then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of benzyl cyanide. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine source (Br₂ or NBS) to form this compound and regenerate a bromine radical, continuing the chain. masterorganicchemistry.com
Termination: The reaction ceases when radicals combine with each other.
Several side reactions can occur during the synthesis of this compound, reducing yield and purity.
During Cyanation: If the reaction conditions favor an Sₙ1 mechanism (e.g., in protic solvents), the intermediate benzyl carbocation can be attacked by solvent molecules, leading to the formation of byproducts such as benzyl alcohol or benzyl ethyl ether. sciencemadness.org Using a polar aprotic solvent and ensuring a high concentration of the cyanide nucleophile helps favor the desired Sₙ2 pathway and mitigates this issue. sciencemadness.org
During Bromination: Over-bromination can lead to the formation of dibrominated products. Aromatic bromination, where a bromine atom substitutes onto the benzene ring instead of the benzylic carbon, can also occur, particularly with substrates containing electron-donating groups. lookchem.com Careful control of stoichiometry (using slightly more than one equivalent of NBS) and the use of radical-specific conditions (NBS with a radical initiator instead of excess Br₂ with a Lewis acid) can minimize these side reactions.
Hydrolysis: The cyanide group itself can be susceptible to hydrolysis, forming a carboxylic acid, especially in the presence of moisture. Performing reactions under anhydrous conditions is critical to prevent this.
Novel Synthetic Strategies and Innovations
While the classic methods remain prevalent, modern organic synthesis offers innovative strategies that could be applied to the production of this compound. Research into transition metal-catalyzed reactions provides milder and more selective alternatives to traditional methods.
For example, copper-catalyzed cyanation reactions using sources other than highly toxic alkali cyanides have been developed for aromatic bromides. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds and have been used in reactions involving 2-bromobenzyl bromide substrates. acs.org Furthermore, photoredox catalysis represents a frontier in generating radicals under exceptionally mild conditions and has been applied to syntheses involving carbonyl radical generation, which is mechanistically related to intermediates in nitrile chemistry. rsc.org These advanced catalytic systems offer potential for more efficient, safer, and environmentally benign syntheses of this compound and its derivatives.
Green Chemistry Approaches to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related nitriles, several approaches align with these principles, focusing on alternative reagents, solvents, and energy sources.
One key area of green innovation is the use of less toxic cyanide sources. Traditional methods often employ highly toxic reagents like hydrogen cyanide (HCN) or alkali metal cyanides (e.g., NaCN). researchgate.net Research into the synthesis of related α-aminonitriles has identified potassium hexacyanoferrate(II) as an efficient and environmentally friendly cyanide source. researchgate.net This complex is significantly more stable and less toxic than simple cyanide salts, and its use, often activated by a promoter like benzoyl chloride, represents a safer alternative for generating the cyanide nucleophile in situ. researchgate.net
The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. For similar Strecker-type reactions, which involve the synthesis of α-aminonitriles, water has been successfully used as a solvent in conjunction with catalysts like β-cyclodextrin or indium powder, affording products in excellent to quantitative yields. organic-chemistry.orgnih.govresearchgate.net Furthermore, solvent-free synthesis methodologies, utilizing aerobic conditions and molecular oxygen as the oxidant, have been developed for the cyanation of tertiary amines to form α-aminonitriles, demonstrating an environmentally benign process. rsc.org These examples from closely related syntheses highlight a clear trajectory toward greener protocols that could be adapted for this compound production.
Visible-light photoredox catalysis also presents a green and sustainable strategy. rsc.org This approach uses light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org For instance, a method for the aerobic photooxidation of benzyl cyanides to benzoyl cyanides has been developed using carbon tetrabromide as a catalyst under visible light, showcasing the potential of photocatalysis in the functionalization of benzyl cyanide derivatives. lookchem.com
Catalytic Methods in this compound Production
Catalysis is fundamental to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. The production of this compound and its precursors benefits significantly from various catalytic strategies.
Phase-Transfer Catalysis (PTC)
A prevalent method for synthesizing this compound involves the nucleophilic substitution of a bromobenzyl halide with a cyanide salt. This reaction is often hindered by the poor solubility of the inorganic cyanide salt in the organic solvent required for the substrate. Phase-transfer catalysis effectively overcomes this issue. phasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or Aliquat 336®, facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the bromobenzyl halide. phasetransfer.com This technique offers several advantages:
Increased reaction rates : By bringing the reactants together in a single phase, the reaction proceeds much faster.
Improved yields : PTC can increase product yields by 20–30% and minimize side reactions, such as dehydrohalogenation. phasetransfer.com
Milder conditions : The enhanced reactivity allows for the use of lower temperatures.
Process simplification : In industrial settings, PTC can allow for multiple consecutive reaction steps in a single solvent with a single catalyst, avoiding the need to isolate intermediates. phasetransfer.com
Table 1: Comparison of Catalytic Methods in Halogenated Benzyl Cyanide Synthesis
| Catalytic Method | Catalyst Example | Substrate Example | Reagent | Key Advantages | Source(s) |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | 3-Chlorobenzyl chloride | Sodium cyanide | Improves yield by 20-30%; enhances cyanide substitution efficiency. | |
| Phase-Transfer Catalysis | Aliquat 336® | p-Chlorobenzyl chloride | Sodium cyanide | Enables consecutive reaction steps; minimizes side reactions. | phasetransfer.com |
| Radical Initiator Catalysis | Dibenzoyl peroxide (DBPO) | Benzeneacetonitrile | N-Bromosuccinimide (NBS) | Provides selective para-bromination; high yield (83%). |
Radical Initiator Catalysis
An alternative route to this compound involves the direct bromination of benzeneacetonitrile (benzyl cyanide). This reaction can be achieved using N-bromosuccinimide (NBS) as the brominating agent in a solvent like carbon tetrachloride. The reaction is initiated by a catalytic amount of a radical initiator, such as dibenzoyl peroxide (DBPO). chemicalbook.com Under reflux conditions, the DBPO decomposes to form radicals that initiate the bromination process, leading to the formation of 4-bromobenzyl cyanide with high selectivity and in good yield (83% after purification).
Reactivity and Chemical Transformations of Bromobenzyl Cyanide
Reactions Involving the Nitrile Functional Group
The nitrile group in bromobenzyl cyanide is a valuable functional group that can be converted into other chemical entities, such as carboxylic acids and amines, through various reactions. cymitquimica.comwikipedia.org
The most prominent reaction of the nitrile group is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid or its corresponding salt. nih.govnoaa.govsmolecule.com This transformation proceeds via nucleophilic attack on the nitrile carbon.
Acid Hydrolysis: In the presence of an aqueous acid, the nitrile group of this compound is hydrolyzed to form a bromophenylacetic acid. This reaction typically requires heat. nih.govnoaa.gov
Base Hydrolysis: With an aqueous base, the nitrile is converted to the salt of the carboxylic acid. nih.govnoaa.govsmolecule.com Subsequent acidification of the reaction mixture yields the free carboxylic acid. It is important to note that the reaction with bases can also lead to the elimination of hydrogen cyanide. noaa.govsmolecule.com
Metabolically, a minor pathway for this compound involves the hydrolysis of the cyanide group to produce phenylacetic acid or bromophenylacetic acid. nih.govnih.gov
The nitrile functional group can be derivatized for both analytical detection and as a step in multi-step organic synthesis. guidechem.com The conversion of the nitrile to other functional groups is a key aspect of its synthetic utility. smolecule.com
For analytical purposes, derivatization is often employed to enhance the detectability of cyanide ions, which may be liberated from the parent compound. nih.gov For instance, cyanide can be derivatized through alkylation with reagents like pentafluorobenzyl bromide to create a more volatile and easily detectable compound for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov
From a synthetic standpoint, the nitrile group can be transformed into other valuable functionalities:
Reduction to Amines: The nitrile group can be reduced to a primary amine. For example, the reduction of benzyl (B1604629) cyanide yields β-phenethylamine. wikipedia.org Applying this to this compound would produce the corresponding bromophenethylamine, a useful building block in pharmaceutical synthesis.
Pinner Reaction: In the presence of an alcohol and a strong acid catalyst, nitriles can undergo the Pinner reaction to form an imino ether salt, which can then be hydrolyzed to produce an ester. This provides a pathway from this compound to esters of bromophenylacetic acid. wikipedia.org
Reactions Involving the Bromine Moiety
The reactivity of the bromine atom in this compound is highly dependent on its location. A bromine atom on the benzylic carbon (an α-bromo or C(sp³)-Br bond) is susceptible to nucleophilic substitution, while a bromine on the aromatic ring (a C(sp²)-Br bond) is more prone to participate in metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov
Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of an alkyl halide into another by reacting it with a metal halide salt. For α-bromobenzyl cyanide, the benzylic bromide is a good leaving group and can be readily displaced by other nucleophiles, including other halides like chloride or iodide, in an SN2 type reaction. cymitquimica.comchemguide.co.uk
For isomers with bromine on the aromatic ring, halogen exchange is more difficult due to the stronger carbon-bromine bond and requires more stringent conditions or the use of a metal catalyst. vedantu.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an effective handle for such transformations. wikipedia.orgnih.gov These reactions are particularly important for isomers where the bromine is attached to the aromatic ring. nih.gov
Several types of cross-coupling reactions can be utilized:
Suzuki Coupling: This reaction pairs the this compound (as the halide partner) with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This is a common method for creating biaryl structures.
Negishi Coupling: Involves the reaction with an organozinc reagent. nih.gov
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling the bromo-substituted ring with an amine.
Research has demonstrated the selective coupling of dihalogenated compounds containing both benzylic and aryl halides. nih.gov For example, in compounds like 1-bromo-4-(chloromethyl)benzene, selective palladium-catalyzed coupling with arylboronic acids can be directed to either the C(sp²)-Br bond or the C(sp³)-Cl bond depending on the reaction conditions and catalyst used. nih.gov This selectivity is crucial for the synthesis of complex, unsymmetrical molecules. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Cyanomethyl-substituted biaryl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-aminobenzyl cyanide |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylbenzyl cyanide |
Reactivity with Acids and Bases
With Bases: In the presence of strong bases such as sodium hydroxide, this compound undergoes hydrolysis to form the salt of a carboxylic acid. noaa.govnoaa.gov A significant hazard associated with this reaction is the potential liberation of highly toxic hydrogen cyanide gas. nih.govnoaa.govsmolecule.com
With Acids: The compound is incompatible with strong oxidizing acids, and mixing can result in extremely violent reactions. nih.govnoaa.gov In aqueous non-oxidizing acids, the nitrile group is hydrolyzed to the corresponding carboxylic acid, a reaction that typically generates heat. nih.govnoaa.govsmolecule.com
The compound's stability is also affected by moisture, which can lead to the slow hydrolysis of the nitrile group into a carboxylic acid.
| Reagent Type | Conditions | Primary Product | Notable Side Products / Hazards |
|---|---|---|---|
| Strong Base (e.g., NaOH) | Aqueous solution | Salt of bromophenylacetic acid | Production of hydrogen cyanide gas. noaa.govsmolecule.com |
| Strong Acid (Non-oxidizing) | Aqueous solution, heat | Bromophenylacetic acid | Exothermic reaction. noaa.gov |
| Strong Oxidizing Acid | Mixing | Decomposition products | Potential for violent reaction. nih.govnoaa.gov |
| Water/Moisture | Ambient | Bromophenylacetic acid (slowly) | Hydrolysis of the nitrile group. |
Oxidation and Reduction Chemistry
The oxidation of 4-bromobenzyl cyanide to 4-bromobenzoyl cyanide can be achieved through a photooxidative process using carbon tetrabromide (CBr₄) as a catalyst under an oxygen atmosphere with visible light. rsc.org Strong oxidizing agents can convert the nitrile group to a carboxylic acid. It is generally incompatible with strong oxidizing agents, and mixing can lead to violent reactions. noaa.govsmolecule.com Peroxides, for instance, can convert nitriles to amides. noaa.gov
Regarding reduction, this compound can react vigorously with reducing agents. noaa.gov A mild and efficient method for the reduction of nitriles has been reported, which could be applicable to this compound. chemsrc.com
Table 2: Oxidation and Reduction Reactions of this compound Derivatives
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Photooxidation | CBr₄, O₂, Visible light | 4-Bromobenzoyl cyanide | |
| Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | Carboxylic acids | |
| Oxidation | Peroxides | Amides | noaa.gov |
Photochemical and Radiochemical Reactions
This compound is involved in various photochemical reactions. For instance, its 4-bromo isomer can be synthesized via radical bromination of benzeneacetonitrile using N-bromosuccinimide (NBS) and dibenzoyl peroxide (DBPO) under reflux conditions. The photolysis of related compounds, such as (3-methyl-2H-azirin-2-yl)-phenylmethanone, has been shown to be wavelength-dependent, leading to different products. acs.org Furthermore, visible-light excitation of certain intermediates can enable enantioselective catalytic reactions. tesisenred.net
In the realm of radiochemistry, carbon-11 (B1219553) labeled letrozole (B1683767) has been synthesized from a precursor, 4-[(4-bromophenyl)-1H-1,2,4-triazol-1-ylmethyl]benzonitrile, via a palladium-catalyzed coupling reaction with [¹¹C]cyanide. nih.gov This demonstrates the utility of this compound derivatives in the preparation of radiotracers for positron emission tomography (PET). The generation of [¹¹C]cyanides for such reactions is a critical step. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylacetic acid |
| Bromophenylacetic acid |
| Hydrogen cyanide |
| Thiocyanate |
| Bromobenzoic acid |
| Polypyrrole |
| 4-Bromobenzyl cyanide |
| 4-Bromobenzoyl cyanide |
| Carbon tetrabromide |
| Potassium permanganate |
| Chromium trioxide |
| N-bromosuccinimide |
| Dibenzoyl peroxide |
| Benzeneacetonitrile |
| (3-methyl-2H-azirin-2-yl)-phenylmethanone |
| Letrozole |
| 4-[(4-bromophenyl)-1H-1,2,4-triazol-1-ylmethyl]benzonitrile |
| Sodium hydroxide |
| [¹¹C]cyanide |
Applications of Bromobenzyl Cyanide in Advanced Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
The utility of bromobenzyl cyanide as a key intermediate is well-established in the synthesis of pharmaceutical agents. chemimpex.com Its derivatives are integral to the creation of a diverse range of therapeutic compounds. toxno.com.aunih.gov The reactivity of the compound makes it a preferred choice for chemists aiming to develop novel and effective drugs. chemimpex.com
Synthesis of Complex Pharmaceutical Agents
This compound is instrumental in the construction of complex pharmaceutical molecules. It serves as a starting material for multi-step syntheses that lead to the formation of active pharmaceutical ingredients (APIs). For instance, 3-Bromobenzyl cyanide is specifically utilized in research focused on creating compounds with anti-cancer properties. chemimpex.com The synthesis often involves nucleophilic substitution reactions where the bromide is displaced, and the nitrile group is transformed into other functional groups, enabling the assembly of intricate molecular architectures. chemimpex.com
One notable application is in the synthesis of benzimidazole (B57391) derivatives. Using 4-Bromophenylacetonitrile (B126402) (an isomer of this compound) as a raw material, chemists have synthesized 2-(4-bromobenzyl)-benzimidazole. This class of compounds is recognized for a variety of biological activities, including bactericidal and anti-inflammatory effects, highlighting their potential in medicine.
Precursors for Specific Therapeutic Compounds
The compound also functions as a direct precursor for specific therapeutic agents. Its chemical structure is a key component that is incorporated into the final drug molecule. For example, benzyl (B1604629) cyanide derivatives, a category that includes this compound, are known to be precursors for penicillin, a widely used antibiotic. toxno.com.aunih.gov
Further research has demonstrated the use of 4-Bromophenylacetonitrile in creating important pharmaceutical intermediates like α,α-dimethyl-4-bromo-phenylacetonitrile. This intermediate is synthesized by reacting 4-Bromophenylacetonitrile with a methylating agent, showcasing a direct pathway from a this compound isomer to a valuable building block for drug development.
| Precursor | Synthesized Intermediate/Compound | Therapeutic Area/Application |
| 3-Bromobenzyl cyanide | Various complex molecules | Anti-cancer agents chemimpex.com |
| 4-Bromophenylacetonitrile | 2-(4-bromobenzyl)-benzimidazole | Bactericidal, Anti-inflammatory |
| 4-Bromophenylacetonitrile | α,α-dimethyl-4-bromo-phenylacetonitrile | Pharmaceutical intermediate |
| Benzyl cyanide derivatives | Penicillin precursors | Antibiotics toxno.com.aunih.gov |
Role in Agrochemical Development
In addition to its role in pharmaceuticals, this compound is a significant compound in the development of modern agrochemicals. chemimpex.com Its derivatives are used to create effective and targeted solutions for crop protection. toxno.com.au
Fungicidal Applications
Benzyl cyanide derivatives have been successfully developed into potent fungicides. google.com These compounds are effective in preventing and treating a wide range of plant diseases. A Japanese patent describes the creation of novel benzyl cyanide derivatives that exhibit excellent control against various plant pathogens, demonstrating preventative, curative, and systemic properties. google.com These derivatives are noted for their high efficacy and safety for crops, making them valuable agents for agricultural and horticultural use. google.com The synthesis involves reacting a benzyl cyanide derivative with other chemical moieties to produce a compound with enhanced fungicidal activity. google.com
Pesticide Precursor Applications
This compound and its related structures are foundational in the synthesis of various pesticides. toxno.com.aunih.gov The chemical reactivity of the molecule allows for the introduction of different functional groups, leading to the creation of a broad spectrum of pest control agents. chemimpex.com Its role as a versatile precursor enables the agrochemical industry to develop new products to address evolving challenges in agriculture. toxno.com.au
| Application Area | Specific Use | Key Findings |
| Fungicides | Synthesis of novel benzyl cyanide derivatives | Excellent control of a wide range of plant diseases; Possess preventative, therapeutic, and systemic properties; High safety profile for crops. google.com |
| Pesticides | General precursor for pesticide synthesis | Versatile chemical building block for creating a variety of pest control agents. toxno.com.aunih.gov |
Contribution to Material Science
The application of this compound extends into the field of material science, where it is used in the creation of advanced materials. chemimpex.com Its unique chemical properties are leveraged to produce specialty polymers and to modify the characteristics of existing materials. chemimpex.com For example, 3-Bromobenzyl cyanide is used in the production of polymers with enhanced thermal stability and chemical resistance. chemimpex.com The compound can be incorporated into polymer chains or used as a precursor for developing novel materials with specific, desirable properties. chemimpex.com The ability of this compound to participate in polymerization reactions makes it a valuable component in the design and synthesis of new materials for various industrial applications. noaa.gov
Modification of Polymer Properties
Despite the reactivity of the benzylic bromide and the nitrile group present in this compound, which suggests potential for polymer functionalization reactions, a review of available scientific literature does not provide specific examples or detailed research findings on its application for the modification of polymer properties. While the compound itself may undergo polymerization in the presence of metals or certain metal compounds, its use as an agent to alter the characteristics of pre-existing polymers is not well-documented in the reviewed sources. noaa.gov
Precursor for Novel Materials
This compound serves as a key intermediate in the synthesis of more complex molecules, which in turn are used to create a variety of novel materials. Its derivatives are integral to the production of dyes, perfumes, pesticides, and pharmaceuticals. nih.gov
A significant application is its role as the primary precursor to diphenylacetonitrile (B117805). This subsequent compound is a versatile building block for a range of materials with advanced applications. For instance, diphenylacetonitrile is used in the synthesis of isocyanates, which are fundamental components in the production of high-performance materials such as:
UV Coatings and PU Paints: Providing durable and resistant finishes.
Transparent Elastomers and Adhesives: Used in applications requiring flexibility and clarity.
Polyamides and Epoxy Resins: Contributing to the formulation of robust engineering plastics and composites.
The following table summarizes the materials derived from diphenylacetonitrile, which originates from this compound.
| Precursor Compound | Derived Material Class | Applications |
| Diphenylacetonitrile | Isocyanates | UV Coatings, PU Paints, Elastomers, Adhesives |
| Diphenylacetonitrile | Additives/Monomers | Polyamides, Epoxy Resins |
Specialized Organic Synthesis Reactions
This compound functions as a cyanating agent, capable of introducing the cyanomethylphenyl group into a molecular structure. guidechem.com The compound's reactivity stems from its structure as an α-halo nitrile. The bromine atom is situated at the benzylic position, which makes it a good leaving group susceptible to nucleophilic substitution (SN2) reactions.
In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This effectively transfers the CH(CN)Ph moiety to the nucleophile. This reactivity allows for the construction of more complex molecules containing the nitrile functional group, which is a versatile intermediate in organic chemistry, readily converted into amines, carboxylic acids, and other functionalities.
The general mechanism can be represented as: Nu:⁻ + Ph-CH(Br)-CN → Nu-CH(Ph)-CN + Br⁻ (Where Nu:⁻ represents a generic nucleophile)
A primary and well-documented application of this compound is in the synthesis of diphenylacetonitrile, a reaction based on the work of Hoch. wikipedia.org This transformation is a classic example of a Friedel-Crafts alkylation reaction. vedantu.com
In this synthesis, α-bromobenzyl cyanide is treated with benzene (B151609) using a Lewis acid catalyst, typically powdered anhydrous aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the benzylic carbon by coordinating with the bromine atom, facilitating the attack by the benzene ring. The benzene acts as the nucleophile, substituting the bromine atom and forming a new carbon-carbon bond. This results in the formation of diphenylacetonitrile with the elimination of hydrogen bromide. vedantu.com
The reaction proceeds according to the following scheme:
Reactants and Conditions for Hoch's Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
| α-Bromobenzyl cyanide | Benzene | Anhydrous Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation | Diphenylacetonitrile |
The process involves adding a solution of α-bromobenzyl cyanide to a vigorously refluxing mixture of dry benzene and anhydrous aluminum chloride. wikipedia.org The reaction yields diphenylacetonitrile, a white crystalline solid, which is an important intermediate for various pharmaceuticals and industrial materials. wikipedia.orgvedantu.com
Computational and Theoretical Studies of Bromobenzyl Cyanide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of bromobenzyl cyanide at the molecular level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT studies on this compound have provided valuable insights into its stability, reactivity, and potential as a component in various applications.
For instance, DFT calculations have been employed to model the transition states and activation energies of reactions involving this compound. In the context of Suzuki-Miyaura coupling, simulations indicate that the bromine atom facilitates the oxidative addition to Palladium(0) catalysts, while the cyanide group helps stabilize intermediates. The choice of solvent, such as toluene (B28343) versus dimethylformamide (DMF), can also be modeled using polarizable continuum models (PCM) to understand its effect on the reaction.
DFT has also been instrumental in the study of potential sensor materials for detecting this compound. Researchers have used DFT to explore the surface adsorption characteristics of this compound on nanosheets like green phosphorene (GP) and black phosphorene. nih.govresearchgate.net These studies calculate parameters such as adsorption energy, changes in the energy gap upon adsorption, and charge transfer between the molecule and the nanosheet to predict the sensing capabilities of these materials. nih.govresearchgate.net The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand the nature of the interaction. researchgate.netresearchgate.net
The structural and spectroscopic features of related bromobenzoyl compounds have been analyzed using DFT with the B3LYP/6-311++G(d,p) basis set, showing good agreement with experimental data. researchgate.net Furthermore, DFT has been used to calculate a range of molecular descriptors for pyrazole (B372694) derivatives containing a bromobenzoyl moiety to correlate their structure with potential anticancer activity. nih.gov
Table 1: Key Parameters from DFT Studies of this compound Adsorption on Nanosheets
| Parameter | Description | Significance |
| Adsorption Energy | The energy released when a molecule is adsorbed onto a surface. | A key indicator of the strength of the interaction between this compound and the nanosheet. nih.govresearchgate.net |
| Energy Gap Variation | The change in the energy difference between the HOMO and LUMO of the nanosheet upon adsorption. | Reflects the change in the electronic properties of the nanosheet, which can be used for sensing applications. nih.govresearchgate.net |
| Bader Charge Transfer | The amount of charge transferred between the this compound molecule and the nanosheet. | Provides insight into the nature of the chemical bond formed (physisorption vs. chemisorption). nih.govresearchgate.net |
| Formation Energy | The energy required to form the nanosheet structure. | A negative formation energy indicates the structural stability of the sensing material. researchgate.net |
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the examination of dynamic processes such as conformational changes, diffusion, and interactions with other molecules.
In the context of drug design, MD simulations can be used to understand how a ligand, such as a derivative of this compound, interacts with a biological target like a protein. For example, MD simulations have been used to analyze the binding of aporphine-benzylpyridinium conjugates, which may include bromobenzyl moieties, to the enzyme acetylcholinesterase (AChE). acs.org These simulations can reveal the stability of the ligand-protein complex and the key interactions that contribute to binding affinity. acs.org
MD simulations are also valuable in the study of drug delivery systems. For instance, they have been employed to investigate the release of anticancer drugs from carbon nanotubes. nih.gov While not directly studying this compound, these methods could be applied to understand the behavior of this compound-containing compounds within such delivery systems.
Furthermore, MD simulations can be used in conjunction with other computational methods, like free energy perturbation (FEP), to more accurately predict the binding potencies of potential drug candidates. nih.gov This integrated approach can guide the design of new molecules with improved therapeutic properties.
Structure-Reactivity Relationship Prediction
Understanding the relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. uomustansiriyah.edu.iq For this compound, its reactivity is influenced by the presence of the bromine atom and the cyanide group on the benzyl (B1604629) framework.
Preliminary structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the nitrile group and a cyclic amine for certain biological activities. lookchem.com These studies also suggest that the spatial arrangement of the benzene (B151609) rings can be crucial for activity. lookchem.com
Computational methods can be used to predict reactivity. For example, the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) can indicate which parts of the molecule are most likely to participate in a reaction. researchgate.netresearchgate.net Intuitive predictions based on stereoelectronic effects can sometimes be challenging, as these subtle effects can be influenced by other factors like steric hindrance or conformational changes. sit.edu.cn
Computational Approaches in Drug Design (excluding dosage/administration)
Computational methods are integral to modern drug discovery and design, offering ways to screen, optimize, and evaluate potential drug candidates virtually. researchgate.net These in silico techniques can significantly reduce the time and cost associated with developing new therapeutic agents. researchgate.net
For compounds containing the this compound scaffold or related structures, computational approaches can be used to predict their potential as therapeutic agents. Molecular docking, for example, is a method used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov This can help in identifying potential drug targets and understanding the binding mode of a compound.
Structure-activity relationships (SAR) form the basis of many computer-aided drug design (CADD) strategies. researchgate.net By analyzing the biological activity of a series of related compounds, researchers can build models that predict the activity of new, untested molecules. For instance, SAR studies on a series of compounds including a 4-bromobenzyl substitution were used to investigate their potential as PDE5 inhibitors. nih.gov
Virtual screening is another powerful computational tool that involves screening large libraries of virtual compounds to identify those with the highest probability of binding to a specific target. researchgate.net This can be followed by more detailed computational analysis, such as the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, to assess the drug-likeness of a compound. ljmu.ac.uk
Computational Studies for Sensor Development
Computational studies have been pivotal in exploring the potential of various nanomaterials as sensors for detecting chemical agents like this compound. These theoretical investigations help in understanding the sensing mechanism at the molecular level and in designing more sensitive and selective sensors.
First-principles calculations, based on quantum mechanics, have been used to study the adsorption of this compound on the surfaces of different two-dimensional materials. tandfonline.com Researchers have investigated materials such as black phosphorene nanosheets (Black-PNS) and green phosphorene (GP) nanosheets as potential sensing substrates. nih.govresearchgate.net
These studies typically involve calculating several key parameters to evaluate the sensing performance. The adsorption energy indicates the strength of the interaction between the this compound molecule and the nanosheet surface. researchgate.net A significant change in the electronic properties of the nanosheet upon adsorption, such as a variation in the energy gap or density of states, suggests a detectable signal can be generated. nih.govresearchgate.net The amount of charge transferred between the molecule and the surface further clarifies the nature of the interaction, which is often physisorption for these systems. researchgate.net
The results of these computational studies have shown that materials like black phosphorene and green phosphorene exhibit promising characteristics for use as nanosensors for lachrymatory agents, including this compound. nih.govresearchgate.net
Table 2: Investigated Nanosheets for this compound Sensing
| Nanosheet Material | Computational Method | Key Findings | Reference |
| Black Phosphorene (Black-PNS) | First-principles | Stable structure, semiconducting nature, physisorption of this compound, noticeable changes in density of states upon adsorption. | researchgate.net |
| Green Phosphorene (GP) | Density Functional Theory (DFT) | Geometrically stable, suitable for detecting tear gas molecules including this compound based on adsorption energy and electronic property changes. | nih.gov |
Analytical Methodologies for Bromobenzyl Cyanide
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating bromobenzyl cyanide from complex mixtures and quantifying its concentration. Gas and liquid chromatography, often coupled with mass spectrometry, are the most prominently used techniques.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov A study focused on quantifying genotoxic impurities in pharmaceutical products highlighted the utility of a gas chromatography method. In a specific application, a Gas Chromatography-Headspace (GCHS) method was developed to identify and quantify 4-bromobenzyl cyanide as a genotoxic impurity in Brompheniramine Maleate. humanjournals.comresearchgate.net This method demonstrated high sensitivity, with a detection limit of 1.0 ppm and a quantification limit of 3.0 ppm. humanjournals.com The GCHS method is particularly advantageous for analyzing trace levels of impurities. humanjournals.comresearchgate.net
The GC separation is typically performed on a capillary column, such as a Gs-Tek, GsBP, 30 m x 0.32 mm ID x 0.5 µm column. humanjournals.comresearchgate.net The operational parameters are optimized to achieve good resolution and peak shape. For instance, a typical method might employ nitrogen as the carrier gas with a specific flow rate and a temperature-programmed oven to ensure efficient separation. humanjournals.com
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra for structural confirmation. nih.govnih.gov The mass spectrum of 2-bromobenzyl cyanide shows a top peak at m/z 116, a second highest at m/z 89, and a third highest at m/z 197, which are characteristic fragmentation patterns used for its identification. nih.gov GC-MS is particularly valuable for the analysis of polar alkylating agents. researchgate.net
Table 1: GC-MS Data for 2-Bromobenzyl Cyanide nih.gov
| Parameter | Value |
| NIST Number | 117892 |
| Library | Main library |
| m/z Top Peak | 116 |
| m/z 2nd Highest | 89 |
| m/z 3rd Highest | 197 |
| Total Peaks | 77 |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography offers a versatile alternative for the analysis of this compound, especially for less volatile or thermally labile derivatives. A reverse-phase HPLC method has been described for the analysis of 3-bromobenzyl cyanide. sielc.com This method utilizes a C18 column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com
A study detailed an HPLC method for the quantification of (4-bromophenyl){pyridine-2-yl}acetonitrile impurity in Brompheniramine Maleate. researchgate.net This method employed a Varian C18 column (150 x 4.6 mm, 5µ) with a mobile phase of acetonitrile and 0.1M phosphate (B84403) buffer (pH 3.2) at a flow rate of 1.0 mL/min. researchgate.net
The coupling of HPLC with mass spectrometry (HPLC-MS) enhances the analytical power by providing molecular weight and fragmentation data, which is crucial for unambiguous identification. ambeed.com Predicted LC-MS/MS spectra for this compound are available and serve as a guide for identification, though experimental confirmation is necessary. t3db.ca For instance, a predicted LC-MS/MS spectrum in negative ionization mode with a collision energy of 20 eV can be used as a reference. t3db.ca
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound.
For 4-bromobenzoyl cyanide, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons at δ 8.00 (dd, J = 6.9, 2.3 Hz, 2H) and 7.77 (dd, J = 7.7, 1.7 Hz, 2H). rsc.org The ¹³C NMR spectrum confirms the presence of the carbonyl and cyano groups. The ¹H NMR spectrum of crude benzoyl cyanides has been used to determine the yield of the reaction. rsc.org
Table 2: ¹H NMR Data for 4-Bromobenzoyl Cyanide rsc.org
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Number of Protons |
| 8.00 ppm | dd | 6.9, 2.3 Hz | 2H |
| 7.77 ppm | dd | 7.7, 1.7 Hz | 2H |
The ¹³C NMR spectrum for 2-bromobenzyl cyanide has also been reported, providing data on the carbon skeleton of the molecule. chemicalbook.com Proton NMR has been successfully used for the quantitative analysis of products in the reaction of bromine with benzyl (B1604629) cyanide, demonstrating its accuracy for determining the molar percentages of various components in a mixture. optica.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A sharp peak around 2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The gas-phase IR spectrum of 4-bromobenzonitrile (B114466) and 4-bromophenylacetonitrile (B126402) are available in the NIST WebBook, providing reference data for these related compounds. nist.govnist.gov The IR spectrum of 2-bromobenzyl cyanide is also available from various sources. chemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. High-resolution mass spectrometry (HRMS) can validate the molecular ion with high accuracy. For example, the [M+H]⁺ ion for C₈H₅BrNO would be observed at m/z 226.93. The electron ionization mass spectrum of 2-bromophenylacetonitrile (B96472) and other isomers is well-documented and serves as a fingerprint for identification. nist.gov The mass spectrum of 3-bromobenzyl cyanide shows a molecular ion peak [M+1] at m/z 197 in positive ion mode. ambeed.com
Electroanalytical Methods
The scientific literature available through the conducted searches does not detail specific electroanalytical methods, such as voltammetry or amperometry, that have been developed and validated exclusively for the quantitative determination of this compound. However, the broader field of electrochemistry has established methods for related chemical entities, which may serve as a basis for future research.
For instance, electroanalytical techniques like voltammetry are used for the analysis of other organic halides and for the determination of cyanide ions. nih.gov The electrochemical reduction of various aromatic bromides has been investigated at different electrodes, such as silver and glassy carbon, demonstrating that the carbon-bromine bond is electrochemically active. researchgate.net Specifically, the reduction of benzyl bromide has been used as a model reaction in electrocatalytic studies. researchgate.net Furthermore, various electrochemical sensors and methods have been developed for the detection of cyanide ions in different matrices. d-nb.infonih.govresearchgate.net These approaches often rely on the nucleophilic nature of the cyanide ion or its interaction with specific chemical probes, leading to a measurable electrical signal. d-nb.inforesearchgate.net
While these methods demonstrate the potential for electroanalytical techniques to be applied to components of the this compound structure (the aryl bromide and the cyanide group), dedicated methods for the intact molecule have not been found in the reviewed literature. The development of such a method would require specific investigation into the voltammetric behavior of this compound at various electrode surfaces and optimization of parameters for its selective and sensitive detection.
Trace Analysis and Impurity Profiling
Trace analysis of this compound is particularly critical when it is present as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). The development of highly sensitive methods is necessary to detect and quantify these impurities at parts-per-million (ppm) levels.
One of the primary methods developed for this purpose is Gas Chromatography with Headspace (GCHS) analysis. d-nb.infohumanjournals.com A specific GCHS method utilizing a Flame Ionization Detector (FID) has been established for the simultaneous identification and quantification of 4-bromobenzyl cyanide (pBBCN) and 2-Chloropyridine, which are potential genotoxic impurities in Brompheniramine Maleate. d-nb.inforesearchgate.nethumanjournals.com This method is crucial as these impurities can be carried over from the synthesis of the API. d-nb.info
The chromatographic separation is typically achieved using a capillary column. d-nb.inforesearchgate.net For instance, a Gs-Tek, GsBP capillary column (30 m x 0.32 mm ID x 0.5 µm) with nitrogen as the carrier gas has been successfully used. d-nb.inforesearchgate.net
This compound is considered a potential genotoxic compound. d-nb.info Its detection in pharmaceutical substances is a regulatory requirement to ensure patient safety. The Threshold of Toxicological Concern (TTC) concept is often applied to limit such impurities in drug substances. For genotoxic impurities, this limit can be as low as a few parts per million (ppm), depending on the maximum daily dose of the drug. d-nb.info
A GCHS method has been specifically developed for the quantitative determination of 4-bromobenzyl cyanide as a genotoxic impurity in Brompheniramine Maleate API. d-nb.inforesearchgate.netacs.org This method is designed to be highly sensitive, enabling quantification at the ppm level, which is necessary to meet regulatory standards. d-nb.inforesearchgate.net
Any analytical method used for quantifying genotoxic impurities must be rigorously validated to ensure its accuracy, precision, specificity, and sensitivity. The validation is typically performed according to the guidelines of the International Conference on Harmonisation (ICH). d-nb.inforesearchgate.net
For the GCHS method developed for 4-bromobenzyl cyanide, validation has demonstrated that the method is specific, linear, accurate, precise, and robust. d-nb.inforesearchgate.net The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For 4-bromobenzyl cyanide, the LOD was established to be 1.0 ppm and the LOQ was 3.0 ppm. d-nb.info
The linearity of the method was assessed over a concentration range from the LOQ level up to 150% of the target concentration (e.g., 3.00 ppm to 56.25 ppm). The correlation coefficient (r²) for 4-bromobenzyl cyanide was found to be 0.9994, indicating excellent linearity. d-nb.infohumanjournals.com The accuracy of the method was confirmed by recovery studies, with recovery values for 4-bromobenzyl cyanide being between 101.83% and 108.17%. humanjournals.com
Data Tables
Table 1: Linearity Data for 4-Bromobenzyl Cyanide Analysis by GCHS. d-nb.infohumanjournals.com
| Concentration Level | Concentration (ppm) | Response Area |
| LOQ | 3.00 | 43529 |
| 50% | 18.75 | 299751 |
| 80% | 30.00 | 460897 |
| 100% | 37.50 | - |
| 120% | 45.00 | - |
| 150% | 56.25 | - |
| Correlation Coefficient (r²) | - | 0.9994 |
Note: Response areas for 100%, 120%, and 150% levels were part of the study but not explicitly listed in the provided search snippets.
Table 2: Sensitivity and Validation Parameters for the GCHS Method. d-nb.info
| Parameter | Value |
| Limit of Detection (LOD) | 1.0 ppm |
| Limit of Quantitation (LOQ) | 3.0 ppm |
| Correlation Coefficient (r²) | 0.9994 |
| Accuracy (% Recovery) | 101.83% - 108.17% |
| Validation Guideline | ICH Q2(R1) |
Environmental and Safety Research Aspects
Decomposition and Environmental Fate
Bromobenzyl cyanide is an organobromide compound that is slightly soluble in water but readily soluble in organic solvents. iarc.fr It is known to be resistant to water and oxidizers. iarc.fr
When heated, this compound decomposes. This process begins at temperatures above 120°C (248°F). iarc.frnih.gov Fire conditions can also lead to its decomposition, producing poisonous and irritating gases. nj.govchemicalbook.com The hazardous combustion products that may be released include:
Carbon monoxide (CO) chemicalbook.comfishersci.cachemsrc.com
Carbon dioxide (CO2) chemicalbook.comfishersci.ca
Hydrogen bromide chemicalbook.comfishersci.ca
Nitrogen oxides (NOx) chemicalbook.comfishersci.casmolecule.com
Hydrogen cyanide (HCN) chemicalbook.com
Containers of this compound may explode when heated or in a fire. nj.govchemicalbook.comnoaa.gov
Research into the environmental fate of this compound includes its interactions with various environmental agents.
Water : this compound is slightly soluble and insoluble in water, and it is denser than water, causing it to sink. nih.govsmolecule.comnoaa.gov It is resistant to the action of water. iarc.frnih.gov However, hydrolysis can occur in the presence of aqueous acids or bases, which can generate heat and may produce hydrogen cyanide when combined with bases. smolecule.comnoaa.gov This hydrolysis can lead to the formation of carboxylic acids or their salts. smolecule.comnoaa.gov Due to its low water solubility, it is not likely to be mobile in the environment. fishersci.ca
Soil : There is limited specific data available regarding the interaction of this compound with soil. However, its insolubility in water suggests limited mobility in soil. fishersci.ca
Metals : The compound may polymerize in the presence of metals or certain metal compounds. smolecule.comnoaa.gov It is also known to corrode many metals intensely upon exposure. iarc.frnih.gov
Q & A
Basic Question
Q. Advanced Research Consideration
- Interference Mitigation : For biological samples, pre-treatment with sulfamic acid removes nitrite interference in cyanide analysis .
- Validation : Include spike-recovery tests and internal standards (e.g., isotopically labeled cyanide) to ensure precision (±5% RSD) .
How should researchers design studies to investigate the environmental persistence of this compound?
Advanced Research Question
- Experimental Framework :
- Data Collection : Quantify degradation products (e.g., benzyl cyanide, bromide ions) via ion chromatography .
What strategies can improve reproducibility in synthesizing this compound derivatives?
Basic Question
- Documentation : Follow Beilstein Journal guidelines: report reaction conditions (temperature, solvent, catalyst), purification steps, and characterization data (NMR, IR, elemental analysis) for novel compounds .
- Purity Verification : Use melting point analysis and HPLC to confirm ≥95% purity .
Q. Advanced Research Consideration
- Mechanistic Studies : Employ kinetic isotope effects (KIE) or computational modeling (DFT) to elucidate reaction pathways and optimize yields .
- Batch Consistency : For multi-step syntheses, track intermediate stability (e.g., via TLC) to identify degradation points .
How can researchers address conflicting data on this compound’s reactivity with common laboratory reagents?
Advanced Research Question
- Controlled Reactivity Trials :
- Data Reconciliation : Compare results with computational predictions (e.g., using Chemsketch or Gaussian) to validate experimental observations .
What are best practices for citing conflicting toxicological data in academic manuscripts?
Q. Methodological Guidance
- Contextualize Limitations : Explicitly state if chronic toxicity data are absent or derived from structurally analogous compounds (e.g., benzyl cyanide) .
- Transparency : Use phrases like “current evidence suggests” or “further validation is required” to hedge unverified claims .
- Source Evaluation : Prioritize peer-reviewed studies over regulatory summaries (e.g., NJDHSS reports) due to variability in testing rigor .
How can researchers mitigate cyanide interference when analyzing this compound degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
